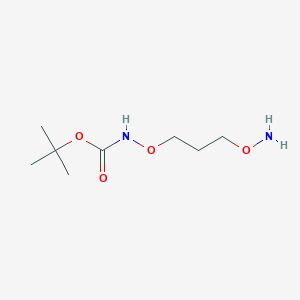
1-(t-Boc-Aminooxy)-3-aminooxy-propane
Übersicht
Beschreibung
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a compound that features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and an aminooxy group. This compound is often used in organic synthesis and bioconjugation due to its ability to form stable oxime linkages with aldehydes and ketones.
Wissenschaftliche Forschungsanwendungen
1-(t-Boc-Aminooxy)-3-aminooxy-propane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and as a linker in the synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
The primary target of 1-(t-Boc-Aminooxy)-3-aminooxy-propane is molecules containing aldehyde or ketone groups . The compound interacts with these groups to form stable linkages, which are crucial in various biochemical processes.
Mode of Action
This compound contains a Boc-protected aminooxy group and an amine group . The Boc-protected aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of this compound is the formation of stable oxime linkages with target molecules . This interaction can lead to the degradation of target proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The Boc-protected aminooxy can be deprotected under mild acidic conditions . Therefore, the pH of the environment can influence the efficacy and stability of the compound.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(t-Boc-Aminooxy)-3-aminooxy-propane plays a crucial role in biochemical reactions, particularly in the formation of stable oxime linkages. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages . This reaction is essential in bioconjugation experiments, where the compound interacts with enzymes, proteins, and other biomolecules. For instance, the amine group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), facilitating the formation of stable conjugates .
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form stable oxime linkages allows it to be used in drug delivery systems, where it can modify the surface of nanoparticles to enhance cellular uptake . Additionally, the compound can impact cell signaling pathways by modifying proteins involved in these pathways, potentially altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aldehyde or ketone groups to form stable oxime linkages. This reaction is facilitated by the deprotection of the Boc group under mild acidic conditions . The compound can also interact with carboxylic acids, activated NHS esters, and carbonyls, leading to the formation of stable conjugates. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C, but can degrade if not stored properly . Long-term studies have shown that the compound can maintain its activity and function in in vitro and in vivo settings, although its stability and degradation can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been shown to be effective in modifying proteins and enhancing drug delivery without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by forming stable oxime linkages with aldehyde or ketone groups . These interactions can influence the overall metabolic pathways and the levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, facilitating its transport and distribution . This property also affects its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its activity and function . These targeting signals and modifications are crucial for the compound’s effectiveness in biochemical reactions and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane typically involves the protection of the aminooxy group with a t-Boc group. This can be achieved through the reaction of aminooxy compounds with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(t-Boc-Aminooxy)-3-aminooxy-propane undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso compounds can regenerate the aminooxy groups.
Substitution: The aminooxy groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy groups under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Regeneration of the aminooxy groups.
Substitution: Formation of substituted aminooxy derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
t-Boc-Aminooxy-PEG1-amine: Contains a polyethylene glycol (PEG) spacer and an aminooxy group.
t-Boc-Aminooxy-PEG3-acid: Features a PEG spacer and a terminal carboxylic acid group.
t-Boc-Aminooxy-PEG2-azide: Includes a PEG spacer and an azide group for click chemistry reactions.
Uniqueness
1-(t-Boc-Aminooxy)-3-aminooxy-propane is unique due to its dual aminooxy groups, which provide enhanced reactivity and versatility in chemical reactions. The presence of the t-Boc protecting group allows for selective deprotection and functionalization, making it a valuable tool in synthetic chemistry and bioconjugation.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminooxypropoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHPAGZQRLKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)
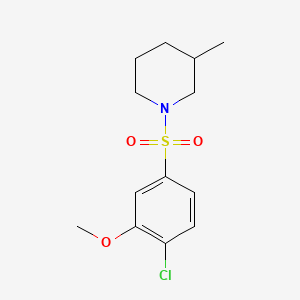
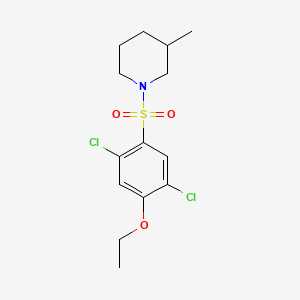
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)




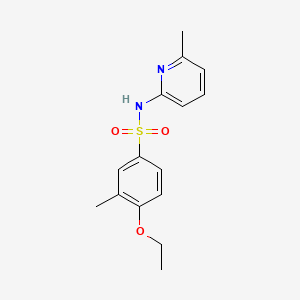
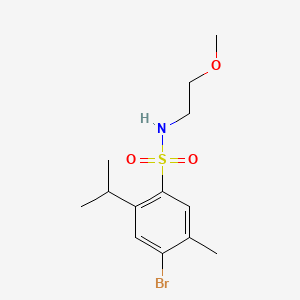
amine](/img/structure/B604872.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
